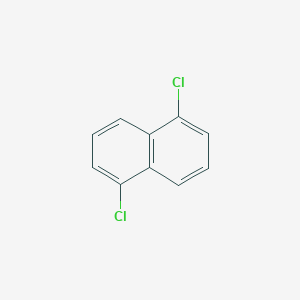

1,5-Dichloronaphthalene

描述

1,5-Dichloronaphthalene is an organic compound with the molecular formula C10H6Cl2. It is a derivative of naphthalene, where two hydrogen atoms are replaced by chlorine atoms at the 1 and 5 positions. This compound is a white to light yellow crystalline solid with a strong aromatic odor. It is primarily used in organic synthesis and as an intermediate in the production of various chemicals .

准备方法

Synthetic Routes and Reaction Conditions

1,5-Dichloronaphthalene can be synthesized through the chlorination of naphthalene. The reaction involves the use of chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl3), at elevated temperatures. The reaction proceeds as follows:

C10H8+2Cl2→C10H6Cl2+2HCl

In this reaction, naphthalene reacts with chlorine gas to form this compound and hydrogen chloride as a byproduct .

Industrial Production Methods

Industrial production of this compound typically involves the same chlorination process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified through distillation and recrystallization to obtain high-purity this compound .

化学反应分析

Types of Reactions

1,5-Dichloronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form hydroxylated derivatives.

Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxidized products.

Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated naphthalene derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Hydroxylated naphthalene derivatives.

Oxidation: Naphthoquinones and other oxidized products.

Reduction: Dechlorinated naphthalene derivatives.

科学研究应用

Organic Synthesis

1,5-Dichloronaphthalene serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for regioselective reactions that can lead to the formation of complex molecules.

Synthesis of Salts and Derivatives

Research has shown that 1,5-DCN can be used to synthesize nitrogen-containing compounds, such as tetramines. These compounds are valuable precursors for synthesizing pharmaceuticals and agrochemicals. The synthesis involves regioselective dinitration and subsequent reactions, which yield products with high specificity and efficiency .

Biodegradation Studies

1,5-DCN has been studied for its biodegradability and metabolic pathways. Research indicates that certain bacterial strains can effectively degrade 1,5-DCN through metabolic processes, leading to the formation of less harmful metabolites. This aspect is crucial for developing bioremediation strategies to treat contaminated environments .

Table 1: Biodegradation Efficiency of this compound

| Initial Concentration (mg/L) | Degradation Efficiency (%) | Time (hours) |

|---|---|---|

| 10 | 98 | 48 |

| 20 | 98 | 144 |

The above table summarizes findings from studies where various concentrations of 1,5-DCN were subjected to microbial degradation processes. The results demonstrate the potential for effective bioremediation using specific microbial strains.

Polymer Production

In material science, 1,5-DCN is utilized in the production of specialty polymers. Its chlorinated structure contributes to the thermal stability and chemical resistance of polymers. Research into polymer blends incorporating 1,5-DCN has shown enhanced properties suitable for applications in coatings and adhesives.

Case Study: Biodegradation by Pseudomonas sp.

A significant case study involved the use of Pseudomonas sp. HY for degrading 1,5-DCN in laboratory settings. The study highlighted the metabolic pathways involved in the degradation process and identified various metabolites formed during degradation, such as dihydroxy-dichloro-naphthalene and epoxy-dichlorinated naphthalene . This case underscores the importance of microbial processes in environmental remediation strategies.

作用机制

The mechanism of action of 1,5-dichloronaphthalene involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates, which can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to various biological effects, including cytotoxicity, genotoxicity, and oxidative stress .

相似化合物的比较

Similar Compounds

1,8-Dichloronaphthalene: Another dichlorinated derivative of naphthalene with chlorine atoms at the 1 and 8 positions.

1,2-Dichloronaphthalene: A dichlorinated naphthalene with chlorine atoms at the 1 and 2 positions.

2,3-Dichloronaphthalene: A dichlorinated naphthalene with chlorine atoms at the 2 and 3 positions.

Uniqueness

1,5-Dichloronaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The position of the chlorine atoms affects the compound’s electron distribution, making it distinct from other dichloronaphthalene isomers in terms of its reactivity and applications .

生物活性

1,5-Dichloronaphthalene (1,5-DCN) is an aromatic compound characterized by two chlorine atoms positioned at the 1 and 5 positions of the naphthalene ring. This compound is primarily utilized as an intermediate in the synthesis of various chemical products and has been identified as a persistent organohalogenated pollutant. Its biological activity, particularly in environmental contexts, has garnered attention due to its potential toxicity and ecological implications.

Molecular Formula: CHCl

Appearance: Colorless to pale yellow liquid with a distinctive odor.

Key Characteristics:

- Persistence: 1,5-DCN is known for its stability in environmental conditions, leading to concerns about bioaccumulation.

- Reactivity: The specific substitution pattern of chlorine atoms influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly concerning its toxicity to aquatic organisms and effects on microbial communities. Below are key findings from various studies:

Toxicity to Aquatic Organisms

1,5-DCN has been shown to have toxic effects on aquatic life forms. Studies have demonstrated that exposure can disrupt normal physiological functions and lead to mortality in sensitive species. The persistence of this compound in aquatic environments raises concerns about long-term ecological impacts.

Effects on Microbial Communities

In wastewater treatment processes, 1,5-DCN can adversely affect microbial populations essential for the degradation of organic materials. Its introduction into these systems can lead to:

- Disruption of microbial function.

- Altered community structures.

- Reduced efficiency in pollutant degradation.

Endocrine Disruption Potential

There is emerging evidence suggesting that 1,5-DCN may act as an endocrine disruptor. This potential has raised alarms regarding its impact on wildlife and human health, necessitating further investigation into its mechanisms of action within biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Aquatic Toxicity Study:

- Objective: Assess the impact of 1,5-DCN on fish species.

- Findings: Significant mortality rates were observed at concentrations as low as 10 mg/L over a 48-hour exposure period.

-

Microbial Community Analysis:

- Objective: Investigate the effects of 1,5-DCN on wastewater treatment microbial communities.

- Findings: A marked decrease in diversity and abundance of key microbial taxa was recorded when exposed to concentrations above 50 mg/L.

-

Endocrine Disruption Research:

- Objective: Evaluate the endocrine-disrupting potential of 1,5-DCN.

- Findings: In vitro assays indicated alterations in hormone receptor activities at environmentally relevant concentrations.

Summary Table of Biological Activity

| Biological Effect | Observations | Reference |

|---|---|---|

| Aquatic Toxicity | Mortality in fish at low concentrations | |

| Microbial Disruption | Reduced diversity in wastewater treatment | |

| Endocrine Disruption Potential | Altered hormone receptor activity |

属性

IUPAC Name |

1,5-dichloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQZXTBAGBTUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061998 | |

| Record name | 1,5-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1825-30-5 | |

| Record name | 1,5-Dichloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dichloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the pentachlorodihydronaphthalene formed during 1,5-dichloronaphthalene chlorination?

A2: The chlorination of this compound produces not only the hexachlorotetralin discussed above but also a pentachlorodihydronaphthalene. This compound has been identified as 1,2,3,4,8-pentachloro-1,2-dihydronaphthalene based on UV and ¹H NMR spectral data []. Importantly, when this pentachlorodihydronaphthalene undergoes dehydrochlorination, it yields 1,2,3,5-tetrachloronaphthalene, offering further confirmation of its structure [].

Q2: How do researchers use deuterium labeling to study these reactions?

A3: To gain a deeper understanding of the chlorination mechanism and confirm the structures of the products, researchers have employed deuterium labeling. Specifically, the 2- and 4-deuterio-derivatives of 1-chloronaphthalene tetrachloride were synthesized and their ¹H NMR spectra analyzed []. This information, combined with the analysis of partly deuterated hexachlorotetralin derivatives, provided valuable insights into the reaction pathway [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。